Cas no 904328-95-6 (N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH))

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) is a specialized nitroaromatic compound featuring both hydroxyl and trifluoromethyl functional groups. Its unique structure makes it valuable in organic synthesis, particularly as an intermediate in the preparation of agrochemicals, pharmaceuticals, and advanced materials. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances reactivity, facilitating selective transformations. The hydroxyl group further expands its utility in coordination chemistry and as a precursor for heterocyclic compounds. FLU-1-N-OH exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined properties make it a reliable choice for researchers requiring precise functionalization in complex molecular architectures.
N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) structure
904328-95-6 structure
Product Name:N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH)
CAS No:904328-95-6
MF:C7H5F3N2O3
MW:222.121412038803
CID:994797
PubChem ID:46781844
Update Time:2025-05-23

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) Chemical and Physical Properties

Names and Identifiers

    • N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH)
    • N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine
    • FLU-1-N-OH
    • AKOS030255897
    • FEPOPFNZFBGHBA-UHFFFAOYSA-N
    • DTXSID50675949
    • FT-0669908
    • FLU-1-N-OH;
    • N-Hydroxy-4-nitro-3-(trifluoromethyl)benzenamine
    • 904328-95-6
    • N-HYDROXY-4-NITRO-3-(TRIFLUOROMETHYL)ANILINE
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(11-13)1-2-6(5)12(14)15/h1-3,11,13H
    • InChI Key: FEPOPFNZFBGHBA-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1[N+](=O)[O-])NO)(F)F

Computed Properties

  • Exact Mass: 222.02500
  • Monoisotopic Mass: 222.02522651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • PSA: 78.08000
  • LogP: 3.01090

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H948750-1mg
N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH)
904328-95-6
1mg
$ 173.00 2023-09-07
TRC
H948750-10mg
N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH)
904328-95-6
10mg
$ 1355.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-212219-1mg
N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH),
904328-95-6
1mg
¥2181.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-212219-1 mg
N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH),
904328-95-6
1mg
¥2,181.00 2023-07-11

Additional information on N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH)

Recent Advances in the Study of N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) and Its Applications in Chemical Biology and Medicine

N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH), with the CAS number 904328-95-6, has emerged as a compound of significant interest in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in various biochemical pathways. This research brief aims to summarize the latest findings related to FLU-1-N-OH, focusing on its synthesis, mechanistic insights, and therapeutic applications.

One of the key areas of investigation has been the synthesis and structural characterization of FLU-1-N-OH. Researchers have developed optimized synthetic routes to produce high-purity FLU-1-N-OH, which is critical for its application in drug discovery. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and purity. These studies have provided a solid foundation for further exploration of its biological activities.

In terms of biological activity, FLU-1-N-OH has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating the activity of key targets, such as histone deacetylases (HDACs) and nitric oxide synthases (NOS). These findings suggest that FLU-1-N-OH could serve as a lead compound for the development of novel therapeutics targeting these pathways.

Another promising area of research involves the use of FLU-1-N-OH as a probe in chemical biology. Its unique chemical properties, including the presence of a nitro group and a trifluoromethyl group, make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms. Recent studies have utilized FLU-1-N-OH to elucidate the binding modes of small molecules to their protein targets, providing insights that could inform the design of more potent and selective inhibitors.

Despite these advances, challenges remain in the development of FLU-1-N-OH-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research on FLU-1-N-OH underscores its potential as a valuable compound in chemical biology and drug discovery. Future studies are expected to explore its applications in more complex biological systems and to optimize its pharmacological properties for clinical translation.

In conclusion, N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline (FLU-1-N-OH) represents a promising compound with diverse applications in chemical biology and medicine. Continued research efforts are likely to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its use in the development of innovative treatments for various diseases.

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